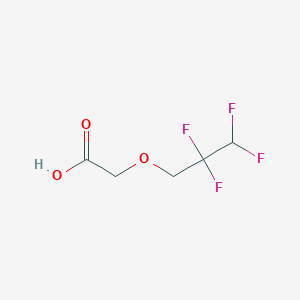

(2,2,3,3-Tetrafluoropropoxy)acetic acid

Beschreibung

Overview of Fluorinated Organic Acids in Modern Science and Technology

Fluorinated organic acids are a class of organic compounds where one or more hydrogen atoms have been replaced by fluorine. This substitution has profound effects on the molecule's properties, primarily due to the high electronegativity of fluorine and the exceptional strength of the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry alfa-chemistry.comwikipedia.org. This inherent stability makes fluorinated compounds resistant to degradation, a property that is both advantageous in material design and a concern for environmental persistence acs.orgresearchgate.net.

The applications of fluorinated organic compounds are extensive and impact numerous sectors:

Pharmaceuticals and Agrochemicals: The introduction of fluorine can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. It is estimated that approximately 20% of all pharmaceuticals and up to 40% of agrochemicals contain fluorine alfa-chemistry.com. For example, the well-known anti-cancer drug 5-fluorouracil and the antidepressant fluoxetine owe their efficacy in part to the presence of fluorine atoms alfa-chemistry.comwikipedia.org.

Materials Science: Fluorinated polymers, such as the polymer analog of trifluoromethanesulfonic acid, are used as membranes in fuel cells alfa-chemistry.com. Fluorinated compounds are also essential components in the manufacturing of liquid crystal displays, specialty lubricants, and water- and stain-resistant coatings alfa-chemistry.comresearchgate.net. The unique solubility properties of highly fluorinated compounds have given rise to "fluorous chemistry," which aids in the purification of chemical products wikipedia.org.

Surfactants: Perfluorinated carboxylic acids, in particular, exhibit high surface activity and can significantly reduce the surface tension of water researchgate.net. This property makes them valuable as surfactants and components in fire-fighting foams alfa-chemistry.comresearchgate.net.

The synthesis of these valuable compounds often relies on fluorinated building blocks, making the development of new fluorinated acids a key area of research hokudai.ac.jp.

Significance of the (2,2,3,3-Tetrafluoropropoxy)acetic acid Scaffold in Synthetic and Mechanistic Studies

The this compound scaffold combines three key functional elements: a reactive carboxylic acid group, a flexible ether linkage, and a stabilizing tetrafluoroalkyl chain. This specific combination makes it a valuable tool in both synthetic chemistry and in studies aimed at understanding chemical mechanisms.

While research specifically detailing the applications of this compound is not widespread, the importance of its structural class—perfluoroalkyl ether carboxylic acids (PFECAs)—is well-documented. Mechanistic studies on the degradation of PFECAs show that the presence of the ether oxygen atom significantly influences the molecule's reactivity compared to traditional perfluorocarboxylic acids nih.gov. The ether oxygen can increase the bond dissociation energy of C-F bonds on adjacent carbons, making them more resistant to certain reductive processes. Instead, degradation pathways often involve the cleavage of the ether's C-O bonds, which is a critical insight for environmental science and the development of more benign fluorochemicals nih.gov.

Furthermore, the general scaffold of fluorinated ethers is proving significant in advanced materials research. In the quest for safer and more efficient energy storage, scientists are designing novel electrolytes for next-generation batteries. A new class of fluorinated ether electrolytes has been synthesized that combines the high ionic conductivity of ethers with the high oxidative stability of hydrofluoroethers in a single molecule wpmucdn.com. This approach can lead to electrolytes that are stable at high voltages (up to 5.6 V), a crucial requirement for high-energy-density batteries wpmucdn.com. The this compound scaffold represents a building block that could be modified for such applications, where the fluorinated tail provides electrochemical stability and the ether and acid components can be tailored to optimize ion transport and solvation.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 870-51-9 | fluorochem.co.ukhuatengsci.comscbt.com |

| Molecular Formula | C5H6F4O3 | fluorochem.co.ukhuatengsci.com |

| Molecular Weight | 190.09 g/mol | scbt.com |

| Appearance | Solid | fluorochem.co.uk |

| Purity | ≥95.0% | fluorochem.co.ukhuatengsci.com |

| InChI Key | LGOWEDZMVMBETP-UHFFFAOYSA-N | fluorochem.co.uk |

| Canonical SMILES | O=C(O)COCC(F)(F)C(F)F | fluorochem.co.uk |

Table 2: Comparison of Acidity in Selected Acetic Acids

| Compound Name | Chemical Formula | pKa | Notes |

|---|---|---|---|

| Acetic Acid | CH3COOH | ~4.76 | A standard carboxylic acid. |

| Trifluoroacetic Acid | CF3COOH | ~0.52 | The highly electronegative fluorine atoms withdraw electron density, weakening the O-H bond and stabilizing the conjugate base, making it a much stronger acid. wikipedia.org |

| This compound | C5H6F4O3 | Not readily available | The fluorinated alkyl group is expected to increase acidity compared to non-fluorinated analogs due to the inductive effect, though the ether linkage mitigates this effect compared to direct substitution on the acetyl group. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,2,3,3-tetrafluoropropoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O3/c6-4(7)5(8,9)2-12-1-3(10)11/h4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOWEDZMVMBETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385160 | |

| Record name | (2,2,3,3-tetrafluoropropoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-51-9 | |

| Record name | (2,2,3,3-tetrafluoropropoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 2,2,3,3 Tetrafluoropropoxy Acetic Acid

Laboratory-Scale Preparation Routes

The laboratory synthesis of (2,2,3,3-Tetrafluoropropoxy)acetic acid can be approached through several strategic pathways. The most common methods involve the formation of an ether linkage between the 2,2,3,3-tetrafluoropropanol moiety and an acetic acid derivative.

Nucleophilic Substitution Reactions with Halogenated Acetic Acid Precursors

A primary and widely utilized method for the synthesis of this compound is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonated form of 2,2,3,3-tetrafluoropropanol (the alkoxide) acting as a nucleophile, which then displaces a halide from a halogenated acetic acid precursor, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). wikipedia.orglibretexts.orgnih.gov The initial product of this reaction is the corresponding ester, ethyl (2,2,3,3-tetrafluoropropoxy)acetate, which is subsequently hydrolyzed to yield the final carboxylic acid. libretexts.org

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this concerted, single-step process, the sodium 2,2,3,3-tetrafluoropropoxide nucleophile attacks the electrophilic carbon of the ethyl haloacetate. youtube.com This "backside attack" leads to the simultaneous formation of the carbon-oxygen bond and cleavage of the carbon-halogen bond, resulting in an inversion of stereochemistry at the electrophilic carbon, although this is not relevant for the synthesis of the target molecule. masterorganicchemistry.com

The efficacy of the SN2 pathway is dependent on several factors. The use of a primary alkyl halide, such as ethyl bromoacetate, is crucial as it minimizes steric hindrance, allowing for a more efficient nucleophilic attack. masterorganicchemistry.com Secondary and tertiary alkyl halides are less suitable as they can lead to competing elimination reactions. masterorganicchemistry.com The choice of solvent also plays a role, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) generally favoring the SN2 mechanism. masterorganicchemistry.com

The Williamson ether synthesis necessitates alkaline conditions to deprotonate the 2,2,3,3-tetrafluoropropanol, thereby generating the more nucleophilic alkoxide. youtube.com Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are commonly employed for this purpose. masterorganicchemistry.comyoutube.com The in situ formation of the alkoxide is critical for the reaction to proceed efficiently.

The subsequent hydrolysis of the resulting ethyl (2,2,3,3-tetrafluoropropoxy)acetate to the carboxylic acid is also conducted under alkaline conditions. libretexts.org This saponification reaction is typically carried out using a strong base like potassium hydroxide (B78521) or sodium hydroxide in an aqueous or alcoholic solution. libretexts.orgnih.gov The reaction proceeds to completion, yielding the carboxylate salt, which is then acidified in a separate workup step to produce the final this compound. libretexts.org

The table below summarizes the typical reagents and conditions for the Williamson ether synthesis and subsequent hydrolysis.

| Step | Reagents | Base | Solvent | Temperature | Product |

| Ether Synthesis | 2,2,3,3-Tetrafluoropropanol, Ethyl bromoacetate | Sodium Hydride | DMF | Room Temperature | Ethyl (2,2,3,3-tetrafluoropropoxy)acetate |

| Hydrolysis | Ethyl (2,2,3,3-tetrafluoropropoxy)acetate | Potassium Hydroxide | Water/Methanol | Reflux | This compound |

Mitsunobu Reaction for Stereochemical Control

While not commonly reported for the synthesis of this specific achiral molecule, the Mitsunobu reaction offers a powerful alternative for the formation of ethers and esters, particularly when stereochemical control is desired. rsc.orgarkat-usa.org This reaction allows for the conversion of an alcohol to a variety of functional groups, including the ether linkage present in this compound, with a predictable inversion of stereochemistry. rsc.org

The reaction typically involves an alcohol (in this case, 2,2,3,3-tetrafluoropropanol), a nucleophile (a protected form of acetic acid), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.orgarkat-usa.org

For the synthesis of an achiral molecule like this compound, the enantioselective aspect of the Mitsunobu reaction is not directly applicable. However, if a chiral center were present in either the alcohol or the carboxylic acid, the Mitsunobu reaction would be a valuable tool for controlling the stereochemical outcome of the product due to its characteristic SN2-like mechanism that proceeds with inversion of configuration. rsc.org

In the context of a Mitsunobu reaction to form the ether linkage, the carboxylic acid functionality of the acetic acid component would need to be protected to prevent it from interfering with the reaction. A common strategy would be to use a protected form of glycolic acid (hydroxyacetic acid), where the hydroxyl group acts as the alcohol component and the carboxylic acid is protected, for example, as a benzyl (B1604629) or t-butyl ester.

Alternatively, if the goal is to form an ester linkage directly via the Mitsunobu reaction, a protected form of acetic acid would be used as the nucleophile. However, for the synthesis of this compound, the formation of the ether bond is the key step.

The following table outlines common carboxylic acid protecting groups and their deprotection methods.

| Protecting Group | Deprotection Reagent/Condition |

| Methyl Ester | Acid or Base Hydrolysis |

| Benzyl Ester | Hydrogenolysis (H |

| t-Butyl Ester | Acid (e.g., Trifluoroacetic acid) |

| Silyl Ester | Fluoride (B91410) source (e.g., TBAF) or mild acid/base |

Exploration of Alternative Synthetic Pathways

One common alternative approach involves the reaction of the sodium salt of 2,2,3,3-tetrafluoropropan-1-ol (2,2,3,3-tetrafluoropropoxide) with ethyl chloroacetate. The initial step is the deprotonation of the fluorinated alcohol using a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This highly nucleophilic alkoxide then displaces the chloride from ethyl chloroacetate in an SN2 reaction to form ethyl (2,2,3,3-tetrafluoropropoxy)acetate. The final step is the hydrolysis of the ester, typically under acidic or basic conditions, to yield the desired this compound.

Another potential pathway could involve the direct alkylation of glycolic acid. However, this is generally less favored due to the lower nucleophilicity of the hydroxyl group of glycolic acid and potential side reactions.

The choice of a specific synthetic pathway would be dictated by factors such as the cost and availability of starting materials, reaction yields, and the ease of purification of the final product.

Industrial Production Methodologies

For the large-scale synthesis of this compound, moving from batch processing to more advanced manufacturing techniques can offer significant improvements in efficiency, safety, and control.

Continuous Flow Synthesis for Enhanced Scalability and Control

Continuous flow chemistry presents a promising methodology for the industrial production of this compound. mdpi.com This technique involves pumping reagents through a network of tubes or microreactors where the reaction occurs. bohrium.com The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to better temperature control and mixing. mdpi.com This enhanced control can lead to higher yields, improved product purity, and minimized formation of byproducts. nih.gov

For the synthesis of this compound, a continuous flow setup could involve the in-line generation of the 2,2,3,3-tetrafluoropropoxide followed by its immediate reaction with an α-haloacetate ester in a heated reactor coil. The subsequent hydrolysis could also be performed in a continuous manner, potentially with in-line purification steps. This approach offers significant advantages in terms of safety, as hazardous intermediates are generated and consumed in small quantities at any given time. Furthermore, scaling up production in a continuous flow system is often a matter of running the system for a longer duration, rather than using larger, more hazardous batch reactors.

Catalytic Strategies in Large-Scale Production

In the context of the Williamson ether synthesis for preparing the ether linkage in this compound, phase-transfer catalysis (PTC) is a highly effective strategy for large-scale production. This technique is particularly useful when dealing with a two-phase reaction system, such as an aqueous solution of the alkoxide and an organic solution of the alkylating agent.

Optimization of Reaction Parameters

The efficiency of any synthetic process for this compound is highly dependent on the careful optimization of various reaction parameters.

Solvent System Screening and Selection

The choice of solvent is critical in the synthesis of this compound, as it can significantly influence reaction rates and yields. For the Williamson ether synthesis, polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic and reactive. numberanalytics.com

A screening of various solvents would be necessary to identify the optimal medium. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (ACN) are common choices for this type of reaction. numberanalytics.com Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have also emerged as powerful solvents that can promote certain types of reactions due to their strong hydrogen-bonding capabilities and low nucleophilicity. rsc.orgrsc.org

Table 1: Illustrative Data for Solvent Screening in the Synthesis of Ethyl (2,2,3,3-Tetrafluoropropoxy)acetate (Note: This data is hypothetical and for illustrative purposes only)

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

| Dimethylformamide (DMF) | 36.7 | 6 | 85 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 5 | 92 |

| Acetonitrile (ACN) | 37.5 | 8 | 78 |

| Tetrahydrofuran (B95107) (THF) | 7.5 | 12 | 65 |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 16.7 | 4 | 90 |

The data in the hypothetical table suggests that highly polar aprotic solvents like DMSO could lead to higher yields in shorter reaction times. The unique properties of fluorinated alcohols like HFIP might also offer competitive results.

Temperature-Yield Relationship Analysis

Temperature is a crucial parameter that must be carefully controlled to achieve a high yield of the desired product while minimizing side reactions. numberanalytics.com For the SN2 reaction involved in the ether synthesis, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of elimination byproducts, especially if the alkylating agent is a secondary or tertiary halide (though not the case for a primary halide like ethyl chloroacetate).

An analysis of the temperature-yield relationship is essential for process optimization. This typically involves running the reaction at various temperatures and analyzing the product distribution and yield at each point.

Table 2: Illustrative Data for Temperature-Yield Analysis (Note: This data is hypothetical and for illustrative purposes only)

| Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation (%) |

| 25 (Room Temp) | 24 | 60 | <1 |

| 50 | 8 | 85 | 2 |

| 80 | 4 | 91 | 5 |

| 100 | 2 | 88 | 10 |

This illustrative data suggests an optimal temperature range around 80°C, where a high yield is achieved in a reasonable timeframe without significant byproduct formation. Above this temperature, the yield may begin to decrease due to increased side reactions.

Reagent Molar Ratio and Concentration Effects

In the Williamson ether synthesis of this compound, the stoichiometry of the reactants—2,2,3,3-tetrafluoropropanol and sodium chloroacetate—and the base used to form the alkoxide are critical parameters that influence the reaction rate and the formation of byproducts.

The reaction proceeds by the deprotonation of 2,2,3,3-tetrafluoropropanol by a strong base, typically sodium hydride (NaH) or sodium hydroxide (NaOH), to form the corresponding alkoxide. This is followed by a nucleophilic attack of the alkoxide on the electrophilic carbon of sodium chloroacetate.

A slight excess of the 2,2,3,3-tetrafluoropropanol is often employed to ensure the complete consumption of the more expensive chloroacetate reagent. The molar ratio of the base to the alcohol is also a key factor; a 1:1 ratio is theoretically sufficient, but in practice, a small excess of the base may be used to drive the alkoxide formation to completion. However, a large excess of base can lead to undesired side reactions.

The concentration of the reactants in the chosen solvent also affects the reaction kinetics. A higher concentration can lead to a faster reaction rate due to the increased frequency of molecular collisions. However, excessively high concentrations might lead to solubility issues or increased side reactions. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being common choices for Williamson ether synthesis as they can solvate the cation of the alkoxide, thus enhancing the nucleophilicity of the alkoxide anion. youtube.comlibretexts.org

To illustrate the impact of molar ratios, consider the following hypothetical experimental data for the synthesis of this compound.

Table 1: Effect of Reagent Molar Ratio on Product Yield

| Experiment | Molar Ratio (Alcohol:Chloroacetate:Base) | Concentration (mol/L) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 1:1:1 | 0.5 | THF | 60 | 12 | 75 |

| 2 | 1.1:1:1.1 | 0.5 | THF | 60 | 12 | 85 |

| 3 | 1:1.1:1 | 0.5 | THF | 60 | 12 | 72 |

| 4 | 1.1:1:1.1 | 1.0 | THF | 60 | 8 | 88 |

| 5 | 1.1:1:1.1 | 0.25 | THF | 60 | 18 | 82 |

This is a hypothetical data table created to illustrate the concepts, as specific experimental data was not found in the provided search results.

Isolation and Purification Strategies

Following the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. The typical work-up involves quenching the reaction, removing the solvent, and then partitioning the product between an organic solvent and water. Acidification of the aqueous layer precipitates the carboxylic acid, which can then be isolated by filtration. Further purification is generally achieved through crystallization or chromatographic methods.

Crystallization Protocols and Purity Assessment

Crystallization is a widely used technique for the purification of solid organic compounds like this compound. researchgate.netresearchgate.net The principle of this method relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures.

A suitable solvent for crystallization should dissolve the compound well at an elevated temperature but poorly at a lower temperature. For a carboxylic acid like the target compound, solvents such as water, hexane (B92381), or a mixture of solvents like ethyl acetate/hexane are often effective. The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain in the solution.

The purity of the crystallized product is assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to determine the purity by separating the target compound from any remaining impurities. Melting point determination is another useful technique, as pure crystalline solids typically have a sharp and well-defined melting point range. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the compound and the absence of impurity signals.

Table 2: Illustrative Crystallization Protocol and Purity Assessment

| Parameter | Details |

| Crude Product | This compound (approx. 90% purity) |

| Crystallization Solvent | Hexane/Ethyl Acetate mixture |

| Procedure | Dissolve crude product in a minimum amount of hot solvent. Allow to cool slowly to room temperature, then cool further in an ice bath. |

| Isolation | Collect crystals by vacuum filtration and wash with cold solvent. |

| Drying | Dry crystals under vacuum. |

| Purity Assessment | HPLC analysis, Melting point determination |

| Expected Purity | >99% |

This is a hypothetical data table created to illustrate the concepts, as specific experimental data was not found in the provided search results.

Preparative Chromatographic Methods

When crystallization does not provide the desired level of purity, or for the isolation of minor components, preparative chromatography is employed. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

For the purification of a polar, acidic compound like this compound, normal-phase or reversed-phase preparative liquid chromatography can be used. In normal-phase chromatography, a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) are used. The polar carboxylic acid will have a strong interaction with the stationary phase and will elute later than non-polar impurities.

In reversed-phase chromatography, a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile, often with a small amount of acid like trifluoroacetic acid to suppress ionization of the carboxylic acid) are used. In this case, the more polar impurities will elute first.

The selection of the chromatographic method and the specific conditions (e.g., column type, mobile phase composition, flow rate) are optimized to achieve the best separation. Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure product. The solvent is then removed from the combined pure fractions to yield the purified this compound.

Chemical Reactivity and Derivatization Studies of 2,2,3,3 Tetrafluoropropoxy Acetic Acid

Fundamental Chemical Transformations

Fundamental chemical transformations of carboxylic acids typically involve reactions of the carboxyl group and, in some cases, the adjacent alkyl or ether linkages. For (2,2,3,3-Tetrafluoropropoxy)acetic acid, the presence of the tetrafluoro- TFE moiety introduces a high degree of chemical stability to that portion of the molecule.

Oxidation Reactions and Characterization of Oxidized Products

Specific studies on the oxidation of this compound are not available in the reviewed literature. Generally, the carboxylic acid group is already in a high oxidation state and is resistant to further oxidation under standard conditions. The ether linkage and the fluorinated alkyl chain are also expected to be highly stable towards oxidation due to the strong C-F and C-O bonds. Drastic oxidative conditions could potentially lead to decomposition of the molecule, but specific oxidized products have not been characterized.

Reduction Reactions and Formation of Reduced Derivatives

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. While no specific studies document the reduction of this compound, it is expected to undergo this reaction. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this purpose. The expected product of such a reduction would be 2-(2,2,3,3-tetrafluoropropoxy)ethanol.

Table 1: Postulated Reduction of this compound

| Reactant | Reducing Agent | Expected Product |

| This compound | Lithium Aluminum Hydride (LiAlH4) | 2-(2,2,3,3-tetrafluoropropoxy)ethanol |

It is important to note that sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids to alcohols.

Substitution Reactions Involving Fluorine Atoms

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the fluorine atoms in the tetrafluoropropyl group highly resistant to nucleophilic substitution. No literature was found describing the substitution of fluorine atoms in this compound under typical laboratory conditions. Such reactions would likely require harsh conditions or specialized reagents that can activate the C-F bond.

Synthesis of Complex Derivatives and Analogues

The carboxylic acid functional group in this compound serves as a versatile handle for the synthesis of various derivatives.

Esterification and Amidation for Functionalization

Esterification: Carboxylic acids readily react with alcohols in the presence of an acid catalyst (Fischer esterification) to form esters. It is anticipated that this compound can be esterified with a variety of alcohols to produce the corresponding esters. These esters could find applications as specialty solvents, lubricants, or as intermediates in further synthesis. For example, reaction with ethanol (B145695) would yield ethyl (2,2,3,3-tetrafluoropropoxy)acetate.

Amidation: The reaction of this compound with amines, typically in the presence of a coupling agent or after conversion to a more reactive derivative like an acyl chloride, would produce amides. These amide derivatives could be of interest in materials science or as building blocks for more complex molecules. For instance, reaction with aniline (B41778) would yield N-phenyl-2-(2,2,3,3-tetrafluoropropoxy)acetamide.

Table 2: Plausible Esterification and Amidation Reactions

| Reaction Type | Reactants | Product |

| Esterification | This compound, Ethanol | Ethyl (2,2,3,3-tetrafluoropropoxy)acetate |

| Amidation | This compound, Aniline | N-phenyl-2-(2,2,3,3-tetrafluoropropoxy)acetamide |

Incorporation into Bipyridyl Ligands and Metal Complexes

While there is no specific information on the incorporation of the (2,2,3,3-Tetrafluoropropoxy)acetyl group into bipyridyl ligands, this is a chemically feasible transformation. The carboxylic acid could be converted to an acyl chloride and then reacted with an amino-functionalized bipyridine to form an amide linkage. The resulting fluorinated bipyridyl ligand could then be used to form metal complexes. The fluorine atoms would be expected to influence the electronic properties and stability of the resulting metal complexes.

Similarly, this compound can act as a carboxylate ligand in coordination chemistry. Upon deprotonation, the resulting (2,2,3,3-tetrafluoropropoxy)acetate anion could coordinate to various metal centers. The presence of the fluorinated tail would likely impart increased lipophilicity and thermal stability to the resulting metal complexes.

Pathways to Fluorocyclotriphosphazene Derivatives

The synthesis of fluorocyclotriphosphazene derivatives typically involves the nucleophilic substitution of chlorine atoms on a hexachlorocyclotriphosphazene (P₃N₃Cl₆) ring with fluorine-containing nucleophiles. In the case of this compound, the carboxylate anion, formed by deprotonation of the carboxylic acid, could theoretically act as a nucleophile. However, the direct reaction of carboxylic acids with hexachlorocyclotriphosphazene is not a common method for forming P-O-C linkages due to the relatively low nucleophilicity of the carboxylate and potential side reactions.

A more plausible pathway would involve the reduction of the carboxylic acid moiety of this compound to the corresponding alcohol, (2,2,3,3-Tetrafluoropropoxy)ethanol. This alcohol could then be converted to its alkoxide by reaction with a strong base, such as sodium hydride, to generate a potent nucleophile. This resulting fluoroalkoxide could then react with hexachlorocyclotriphosphazene to displace one or more chlorine atoms, leading to the formation of (2,2,3,3-tetrafluoropropoxy)ethoxy-substituted cyclotriphosphazene (B1200923) derivatives. The extent of substitution would depend on the stoichiometry of the reactants and the reaction conditions.

Table 1: Plausible Reaction Scheme for the Formation of a Monosubstituted Fluorocyclotriphosphazene Derivative

| Step | Reactants | Reagents | Product |

| 1. Reduction | This compound | LiAlH₄ or BH₃·THF | (2,2,3,3-Tetrafluoropropoxy)ethanol |

| 2. Alkoxide Formation | (2,2,3,3-Tetrafluoropropoxy)ethanol | NaH | Sodium (2,2,3,3-tetrafluoropropoxy)ethoxide |

| 3. Nucleophilic Substitution | Hexachlorocyclotriphosphazene, Sodium (2,2,3,3-tetrafluoropropoxy)ethoxide | Inert solvent (e.g., THF) | Mono[(2,2,3,3-tetrafluoropropoxy)ethoxy]pentachlorocyclotriphosphazene |

Construction of Perfluoroether Carboxylic Acid Analogues

The construction of perfluoroether carboxylic acid analogues from this compound would necessitate the introduction of additional perfluoroether linkages. One theoretical approach could involve the conversion of the carboxylic acid to an acyl fluoride (B91410), followed by a reaction that introduces a perfluoroether chain.

For instance, the carboxylic acid could be treated with a fluorinating agent like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) to yield the corresponding acyl fluoride. This activated intermediate could then potentially react with a fluorinated epoxide, such as hexafluoropropylene oxide (HFPO), in the presence of a suitable catalyst. This reaction, if successful, would lead to the formation of a longer-chain perfluoroether carboxylic acid fluoride, which could then be hydrolyzed to the desired carboxylic acid analogue.

Another hypothetical pathway could involve the reaction of the sodium salt of this compound with a perfluoroalkyl halide containing an ether linkage. However, the nucleophilicity of the carboxylate might not be sufficient for an efficient reaction.

Ring-Closure and Cyclization Reactions

There is no specific information in the reviewed literature regarding ring-closure or cyclization reactions of derivatives of this compound. In principle, intramolecular cyclization reactions could be envisioned if a suitable derivative containing a second reactive functional group at an appropriate position were synthesized.

For example, if the terminal hydrogen on the tetrafluoropropyl group were to be substituted with a nucleophilic group, such as an amine or a hydroxyl group, intramolecular cyclization could potentially lead to the formation of a heterocyclic compound. The feasibility of such a reaction would depend on the chain length and the reactivity of the involved functional groups.

Mechanistic Insights into Derivatization Pathways

The mechanistic insights into the potential derivatization pathways of this compound are based on well-established reaction mechanisms in organic and fluorine chemistry.

The formation of fluorocyclotriphosphazene derivatives would proceed via a nucleophilic aromatic substitution-like mechanism (SɴAr-type) on the inorganic phosphazene ring. The highly electron-withdrawing chlorine atoms and the phosphorus-nitrogen backbone make the phosphorus atoms susceptible to nucleophilic attack. The reaction with the fluoroalkoxide would involve the formation of a Meisenheimer-like intermediate, followed by the expulsion of a chloride ion.

The construction of perfluoroether carboxylic acid analogues via the acyl fluoride route would involve the nucleophilic attack of the fluoride catalyst on the carbonyl carbon of the acyl fluoride, followed by the ring-opening of the fluorinated epoxide. The subsequent steps would involve the formation of a new carbon-oxygen bond and the regeneration of the catalyst.

Any potential ring-closure reactions would likely proceed via intramolecular nucleophilic substitution or addition mechanisms, depending on the nature of the reacting functional groups. The stereochemical outcome of such reactions would be influenced by the conformational preferences of the acyclic precursor.

Table 2: Summary of Potential Derivatization Reactions and Mechanistic Types

| Derivatization Pathway | Key Intermediate | Reaction Type |

| Fluorocyclotriphosphazene Synthesis | Fluoroalkoxide | Nucleophilic Substitution (SɴAr-type) |

| Perfluoroether Carboxylic Acid Analogue Construction | Acyl fluoride | Nucleophilic Acyl Substitution / Anionic Ring-Opening Polymerization |

| Ring-Closure and Cyclization | Bifunctional Derivative | Intramolecular Nucleophilic Substitution/Addition |

Advanced Analytical Methodologies for Characterization and Detection of 2,2,3,3 Tetrafluoropropoxy Acetic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular architecture of (2,2,3,3-Tetrafluoropropoxy)acetic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the connectivity of atoms and the nature of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei, such as hydrogen (¹H), fluorine (¹⁹F), and carbon (¹³C). For this compound (F₂CH-CF₂-O-CH₂-COOH), each type of NMR experiment provides a unique piece of the structural puzzle.

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three different proton environments.

Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet in the downfield region of the spectrum, generally between 10.0 and 13.0 ppm. youtube.comwikipedia.org Its broadness is a result of hydrogen bonding and chemical exchange.

Methylene (B1212753) Protons (-O-CH₂-): The two protons of the methylene group adjacent to the ether oxygen and the carbonyl group are chemically equivalent. They are expected to produce a singlet, deshielded by the adjacent electronegative oxygen atom, with a chemical shift in the range of 3.5 to 4.5 ppm. openstax.org

Methine Proton (F₂CH-): The single proton on the terminal carbon of the fluorinated chain is significantly deshielded by the two attached fluorine atoms and coupled to the two fluorine atoms on the adjacent carbon. This results in a triplet of triplets signal, typically found far downfield. Due to coupling with the two adjacent fluorine atoms (³JHF), the signal appears as a triplet. Further coupling with the two geminal fluorine atoms (²JHF, typically around 50 Hz) would split this triplet into a triplet of triplets. youtube.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.0 - 13.0 | Broad Singlet | 1H | -COOH |

| 3.5 - 4.5 | Singlet | 2H | -O-CH₂- |

Fluorine (¹⁹F) NMR for Fluorine Environments

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts. wikipedia.orgbiophysics.org Two distinct signals are expected for the two non-equivalent fluorine environments in the molecule.

-CF₂- Group: The fluorine atoms in the difluoromethylene group adjacent to the ether oxygen are expected to resonate in a specific region of the ¹⁹F NMR spectrum. This signal would appear as a triplet due to coupling with the two fluorine atoms on the neighboring carbon. The typical chemical shift range for -CF₂- groups is broad, from approximately -80 to -140 ppm relative to CFCl₃. ucsb.edubeilstein-journals.org

F₂CH- Group: The fluorine atoms of the terminal difluoromethyl group are coupled to the single proton on the same carbon, resulting in a doublet. This signal would also be coupled to the adjacent -CF₂- group, further splitting the signal into a doublet of triplets.

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| -120 to -140 | Triplet | -CF₂- |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a single peak for each unique carbon atom. chemistrysteps.com

Carboxyl Carbon (-COOH): This carbon is the most deshielded, appearing at the low-field end of the spectrum, typically in the 170-185 ppm range. libretexts.orgcompoundchem.com

Methylene Carbon (-O-CH₂-): The carbon of the methylene group is attached to an electronegative oxygen, shifting its resonance to the 60-70 ppm region. bhu.ac.in

Fluorinated Carbons (-CF₂- and F₂CH-): Carbons directly bonded to fluorine atoms exhibit large chemical shifts and show splitting due to carbon-fluorine coupling (¹JCF). The -CF₂- carbon and the F₂CH- carbon are expected to appear as triplets in the region of 105-125 ppm. researchgate.net

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 170 - 185 | -COOH |

| 105 - 125 (triplet) | -CF₂- |

| 105 - 125 (triplet) | F₂CH- |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Functional Groups

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. benthamopen.com

The FTIR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydroxyl group of a carboxylic acid dimer.

C-H Stretch: Absorptions corresponding to the C-H stretching of the methine and methylene groups would appear in the 2850-3000 cm⁻¹ range.

C=O Stretch: A very strong and sharp absorption band between 1700 and 1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

C-F Stretch: Strong, intense absorption bands in the 1000-1400 cm⁻¹ region are characteristic of the carbon-fluorine bonds. researchgate.netresearchgate.net

C-O Stretch: The stretching vibrations for the ether and carboxylic acid C-O bonds are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 4: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| 2850-3000 | Medium | C-H Stretch | -CH₂-, -CH |

| 1700-1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1000-1400 | Strong | C-F Stretch | Fluoroalkane |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₅H₆F₄O₃, with a calculated molecular weight of approximately 190.09 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190. The fragmentation of this molecular ion would provide valuable structural information. Common fragmentation pathways for carboxylic acids and ethers include: wikipedia.orglibretexts.orgmiamioh.edu

Alpha-cleavage: Cleavage of the bond adjacent to the ether oxygen.

Loss of functional groups: Prominent fragments would likely arise from the loss of the carboxyl group (-COOH, mass 45) resulting in a peak at m/z 145, or the loss of a hydroxyl radical (-OH, mass 17) leading to a peak at m/z 173.

Fluorocarbon fragmentation: The fluorinated chain can also fragment, leading to characteristic ions. The loss of a fluorine atom (M-19) or hydrogen fluoride (B91410) (M-20) are also possible fragmentation pathways for fluorinated compounds. whitman.edunist.gov

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 190 | [C₅H₆F₄O₃]⁺ (Molecular Ion) |

| 173 | [M - OH]⁺ |

| 145 | [M - COOH]⁺ |

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from other components in a mixture, allowing for accurate quantification and purity assessment.

High-performance liquid chromatography, particularly reversed-phase HPLC, is a primary method for the analysis of polar organic acids. For this compound, a C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid to ensure the analyte is in its protonated form for better retention. Detection can be achieved using a UV detector, although the lack of a strong chromophore in this molecule may necessitate derivatization for higher sensitivity, or more commonly, coupling to a mass spectrometer.

Direct analysis of carboxylic acids by gas chromatography can be challenging due to their polarity and low volatility. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or ethyl ester. This can be achieved by reacting the acid with reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst. The resulting ester can then be readily analyzed by GC-MS, providing both separation and mass spectral data for identification and quantification.

Ion chromatography is a powerful technique specifically designed for the separation and analysis of ionic species. For organic acids like this compound, anion-exchange chromatography is employed. A hydroxide (B78521) or carbonate/bicarbonate eluent is used to separate the anionic form of the acid on a specialized anion-exchange column. Suppressed conductivity detection is the most common detection method, offering high sensitivity and selectivity for ionic analytes.

Advanced Separation and Detection Strategies

The complexity of matrices in which this compound may be found, such as in environmental or biological samples, often necessitates more advanced analytical strategies. Techniques like two-dimensional liquid chromatography (2D-LC) can provide enhanced resolution by using two different column selectivities. Furthermore, the use of advanced mass spectrometry scan functions, such as data-dependent acquisition, allows for the collection of high-quality MS/MS spectra for unknown compounds that are detected in a sample, aiding in their tentative identification. The untargeted analysis that identified this compound as a metabolite is an example of such an advanced strategy, where software tools are used to mine complex datasets for novel compounds. acs.org

Orthogonal Separation Techniques for Complex Mixtures

Complex environmental and biological samples often contain a multitude of compounds that can interfere with the analysis of a target analyte. Two-dimensional liquid chromatography (2D-LC) is an orthogonal separation technique that significantly enhances peak capacity and resolution by employing two independent separation mechanisms. nih.govmdpi.com

In the context of analyzing fluorinated carboxylic acids like this compound, a common 2D-LC setup might involve a first dimension of hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography, followed by a second dimension of reversed-phase (RP) chromatography. nih.gov This approach separates compounds based on polarity in the first dimension and hydrophobicity in the second, effectively resolving target analytes from matrix interferences. The orthogonality of a 2D-LC system can be evaluated to ensure the separation mechanisms are indeed independent, with a high degree of orthogonality leading to a more efficient separation. researchgate.netnih.gov For instance, a high pH reversed-phase separation in the first dimension followed by a low pH reversed-phase separation in the second dimension has been shown to provide excellent orthogonality for the analysis of complex peptide mixtures, a principle that can be extended to other classes of compounds. nih.gov

Solid-Phase Extraction (SPE) in Environmental Matrices

Solid-phase extraction (SPE) is a widely used sample preparation technique for the isolation and pre-concentration of analytes from various environmental matrices, such as water. nih.gov For short-chain per- and polyfluoroalkyl substances, which include this compound, weak anion exchange (WAX) cartridges are often employed. These cartridges effectively retain anionic compounds from aqueous samples.

The efficiency of the SPE method is typically evaluated by determining the recovery of the analyte. Studies on similar short-chain PFAS have demonstrated that SPE can yield high and reproducible recoveries. For example, a micro-SPE method using a mixed-mode sorbent of C18 and aminopropyl silica (B1680970) has shown recoveries ranging from 86% to 111% for various PFAS in surface water. nih.gov It has been noted that for very short-chain PFAS, such as perfluorobutanoic acid (PFBA), the water rinse step after sample loading can sometimes reduce recoveries. nelac-institute.org

Table 1: Exemplary SPE Recoveries for Short-Chain PFAS in Spiked Surface Water

| Compound | Recovery (%) | Relative Standard Deviation (%) |

|---|---|---|

| Perfluorobutanoic acid (PFBA) | 95 | 12 |

| Perfluoropentanoic acid (PFPeA) | 98 | 10 |

| Perfluorohexanoic acid (PFHxA) | 102 | 9 |

| Perfluoroheptanoic acid (PFHpA) | 105 | 8 |

Note: This data is illustrative for structurally similar short-chain perfluorinated carboxylic acids and is based on reported literature values. nih.govwindows.net

Ion Mobility Spectrometry (IMS) for Isomer Resolution

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. arxiv.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly valuable for resolving isomeric compounds that have the same mass-to-charge ratio. nih.gov

For fluorinated compounds, IMS can distinguish between linear and branched isomers, which can have different toxicological properties. The mobility of an ion is characterized by its collision cross-section (CCS), which is a measure of its rotational average projected area. Different isomers will have distinct CCS values, allowing for their separation and identification. nih.govchromatographyonline.com For homologous series of compounds like perfluoroalkyl carboxylic acids (PFCAs), a trendline can be established between mass and CCS, which aids in the identification of unknown compounds. nih.gov

Table 2: Illustrative Collision Cross-Section (CCS) Values for PFCA Isomers

| Compound | Isomer | Collision Cross-Section (Ų) |

|---|---|---|

| Perfluorooctanoic acid (PFOA) | Linear | 150.1 |

| Branched | 148.5 | |

| Perfluorononanoic acid (PFNA) | Linear | 160.2 |

| Branched | 158.4 |

Note: The CCS values presented are for illustrative purposes based on data for analogous perfluorinated carboxylic acids and can vary depending on the specific IMS platform and experimental conditions. nih.govnih.gov

Isotope Dilution Methods for Enhanced Accuracy

Isotope dilution is a highly accurate quantification technique used in mass spectrometry. epa.gov It involves spiking a sample with a known amount of a stable isotope-labeled analog of the target analyte. This internal standard behaves chemically and physically similarly to the native analyte throughout the sample preparation and analysis process. epa.gov

By measuring the ratio of the native analyte to the isotopically labeled internal standard, any loss of analyte during sample processing or variations in instrument response can be corrected for, leading to highly accurate and precise quantification. nih.govd-nb.info This method is particularly advantageous for complex matrices where matrix effects can suppress or enhance the analyte signal. Numerous validated methods for PFAS analysis in various matrices rely on isotope dilution to achieve reliable results. epa.govepa.govitrcweb.org The accuracy of such methods is often validated through multi-laboratory studies, demonstrating their robustness. epa.gov

Solid-State Characterization of this compound and its Polymorphs/Salts

Understanding the solid-state properties of a compound is crucial for its characterization. Techniques such as X-ray diffraction and solid-state NMR provide detailed information about the crystal structure and molecular conformation in the solid form.

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, single-crystal XRD could provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net

In the absence of a suitable single crystal, powder XRD can be used to obtain a diffraction pattern that is characteristic of the crystalline phase. nih.gov This technique is valuable for identifying polymorphs—different crystalline forms of the same compound—which can have different physical properties. For example, the crystal structure of perfluorononanoic acid (PFNA), a related fluorinated carboxylic acid, has been solved using synchrotron powder diffraction data, revealing a monoclinic space group and a dimeric structure formed through hydrogen bonding of the carboxylic acid groups. inl.gov

Table 3: Example Crystallographic Data for a Fluorinated Carboxylic Acid (Perfluorononanoic Acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 26.172(1) |

| b (Å) | 5.6345(2) |

| c (Å) | 10.9501(4) |

| β (°) | 98.752(2) |

Note: This data is for perfluorononanoic acid and serves as an example of the type of information obtained from XRD analysis. inl.gov

Solid-State NMR for Structural Confirmation in Solid Forms

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. For organofluorine compounds, ¹⁹F solid-state NMR is particularly informative due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. huji.ac.il

Solid-state NMR can be used to confirm the structure of this compound in its solid form and to distinguish between different polymorphs or salts, as these will typically exhibit different ¹⁹F chemical shifts and relaxation times. The chemical shifts in ¹⁹F solid-state NMR are sensitive to the local electronic environment of the fluorine atoms. researchgate.net For instance, the chemical shift ranges for fluorine atoms in different functional groups are well-established. researchgate.netacs.org This technique can differentiate between organic and inorganic fluorine sources without the need for sample extraction. researchgate.net

Table 4: Typical ¹⁹F Solid-State NMR Chemical Shift Ranges

| Functional Group | Chemical Shift Range (ppm, relative to CFCl₃) |

|---|---|

| -CF₃ | -50 to -80 |

| -CF₂- | -110 to -130 |

| Aromatic-F | -100 to -170 |

Note: These are general chemical shift ranges for ¹⁹F in solid-state NMR and can vary based on the specific molecular structure and crystalline environment. researchgate.netalfa-chemistry.comucsb.edu

Interdisciplinary Research Applications of 2,2,3,3 Tetrafluoropropoxy Acetic Acid

Role in Synthetic Organic Chemistry

The presence of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the development of novel fluorinated building blocks is a key area of research in synthetic organic chemistry. (2,2,3,3-Tetrafluoropropoxy)acetic acid serves as a valuable synthon in this context, offering a reactive handle for the introduction of the tetrafluoropropoxy group into a variety of molecular scaffolds.

As a Versatile Building Block for Novel Fluorinated Compounds

This compound is utilized as a precursor for the synthesis of a range of novel fluorinated compounds. The carboxylic acid functionality provides a reactive site for various chemical transformations, including esterification, amidation, and reduction, allowing for its incorporation into larger molecules. The tetrafluoropropoxy group, with its electron-withdrawing nature and lipophilic character, can be strategically installed to modulate the properties of the target compounds.

Table 1: Examples of Transformations Utilizing this compound

| Reaction Type | Reactant | Product | Potential Application of Product Class |

| Esterification | Alcohol | Ester | Polymers, Solvents, Fine Chemicals |

| Amidation | Amine | Amide | Pharmaceuticals, Agrochemicals |

| Reduction | Reducing Agent | Alcohol | Chemical Intermediates |

This table is illustrative of the potential synthetic pathways and does not represent specific, cited research findings for this compound due to a lack of available data.

Design and Synthesis of Complex Molecular Architectures

The unique combination of a hydrophilic carboxylic acid group and a fluorinated alkyl chain makes this compound an interesting component in the design of more complex molecular architectures. While specific examples in the peer-reviewed literature are scarce, its structure suggests potential applications in the synthesis of fluorinated surfactants, polymers with tailored surface properties, and building blocks for supramolecular chemistry. The ability to precisely introduce the tetrafluoropropoxy group can be critical in achieving desired molecular packing, self-assembly, and interfacial properties.

Contributions to Biochemical and Biological Research

The physicochemical properties of this compound also lend themselves to applications in the realm of biochemistry and biological research. Its acidic nature and potential for molecular interactions are key attributes in this regard.

Utility as a Buffering Agent in Biochemical Assays

A buffer solution, which resists changes in pH, is a fundamental component of most biochemical and biological experiments. The effectiveness of a buffer is determined by its pKa, the pH at which the acid and its conjugate base are present in equal concentrations. While the experimentally determined pKa of this compound is not widely reported in the literature, the electron-withdrawing effect of the fluorine atoms is expected to lower its pKa compared to its non-fluorinated analog, propoxyacetic acid. This would make it a potentially useful buffering agent in the acidic pH range.

Table 2: Comparison of Acidity

| Compound | Structure | Estimated pKa Range | Rationale |

| Acetic Acid | CH₃COOH | ~4.76 | Reference |

| Propoxyacetic Acid | CH₃CH₂CH₂OCH₂COOH | Higher than acetic acid | Electron-donating effect of the propoxy group |

| This compound | HCF₂CF₂OCH₂COOH | Lower than propoxyacetic acid | Strong electron-withdrawing effect of the tetrafluoro- moiety |

The pKa values for propoxyacetic acid and this compound are estimations based on chemical principles, as specific experimental data was not found in the available search results.

Investigation of Interactions with Molecular Targets (e.g., enzymes, receptors)

The study of how small molecules interact with biological macromolecules is a cornerstone of drug discovery and chemical biology. The fluorinated tail of this compound can participate in unique non-covalent interactions, such as fluorous interactions, which are distinct from hydrophobic interactions. While no specific studies detailing the interaction of this compound with enzymes or receptors have been identified, its structure suggests it could serve as a fragment or scaffold for the design of inhibitors or probes. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the fluorinated chain can occupy hydrophobic or specifically tailored fluorous binding pockets.

Exploration of Cellular Processes Modulation (excluding direct therapeutic use)

Understanding how exogenous compounds affect cellular processes is crucial for advancing our knowledge of cell biology. Although research into the biological effects of this compound is not yet prevalent in the public domain, its properties as a fluorinated carboxylic acid suggest potential avenues for investigation. For instance, it could be explored for its effects on membrane properties, ion transport, or metabolic pathways. Such studies would be foundational and would not imply any direct therapeutic applications.

Applications in Materials Science

Specific applications of this compound in materials science are not documented in the available literature. However, the unique properties of fluorinated carboxylic acids suggest potential utility in this field.

While there is no specific information on the use of this compound, fluorinated compounds, in general, are crucial in the development of advanced materials. They are used in the manufacture of fluoropolymers and for surface treatments that confer properties such as water and oil repellency. nih.gov Fluorinated carboxylic acids are noted for their chemical stability and high surface activity. researchgate.net These characteristics are valuable in creating materials with enhanced durability and specialized surface properties.

Fluorinated carboxylic acids are recognized as effective building blocks for creating self-assembled monolayers and bimolecular networks on surfaces. rsc.org The strong electron-withdrawing nature of the fluoroalkyl chain influences the acidity and interfacial behavior of the carboxylic acid headgroup, making these molecules highly surface-active. nih.gov This property is exploited for modifying surfaces to control wetting, adhesion, and biocompatibility. While this compound itself has not been specifically studied for these applications, its structure is consistent with molecules used for surface functionalization.

Theoretical and Computational Studies of 2,2,3,3 Tetrafluoropropoxy Acetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and properties of molecules at the atomic level. For (2,2,3,3-Tetrafluoropropoxy)acetic acid, DFT can provide fundamental insights into its geometry, stability, and spectroscopic characteristics.

Prediction of Spectroscopic Properties

DFT is a powerful tool for predicting spectroscopic data, which is invaluable for structural confirmation and analysis. By calculating the electronic ground state, it is possible to derive vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comrsc.org

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational spectra can be computed by performing a frequency calculation on the optimized molecular geometry. This analysis identifies the characteristic vibrational modes of the molecule's functional groups. For this compound, this would include C-F stretching, C-O-C ether stretching, and the distinct modes of the carboxylic acid group (O-H and C=O stretching). rsc.orgnih.gov Comparing these predicted spectra with experimental data provides a rigorous method for structural verification. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govresearchgate.netdntb.gov.ua For this molecule, predicting the ¹⁹F NMR shifts is particularly important for characterizing the electronic environment of the tetrafluoroethyl group. nih.gov The calculated shifts serve as a benchmark for interpreting experimental NMR data.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound using DFT Calculations based on methodologies applied to similar fluorinated carboxylic acids.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3550 (monomer), ~3000 (dimer) |

| C=O Stretch | Carboxylic Acid | ~1780 (monomer), ~1720 (dimer) |

| C-F Stretch | Fluoroalkane | 1100-1250 |

| C-O-C Stretch | Ether | 1050-1150 |

Elucidation of Reaction Mechanisms and Energetics

DFT is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, transition states, and reaction kinetics. rsc.orgnih.gov For reactions involving this compound, such as esterification or deprotonation, DFT can be used to:

Identify Stationary Points: Optimize the geometries of reactants, products, intermediates, and transition states along a reaction coordinate.

Calculate Activation Energies: Determine the energy barrier (activation energy) of a reaction by calculating the energy difference between the reactants and the transition state. This is crucial for predicting reaction rates.

For instance, in a hypothetical esterification reaction, DFT could model the protonation of the carbonyl oxygen, the nucleophilic attack by an alcohol, and the subsequent elimination of water, providing a step-by-step energetic profile of the entire process. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides deep electronic insights, molecular modeling and dynamics simulations are essential for understanding the behavior of molecules over time, including their conformational flexibility and interactions with their environment.

Conformational Analysis and Intermolecular Interactions

The flexibility of the propoxy chain and the rotational freedom of the carboxylic acid group mean that this compound can adopt multiple conformations.

Conformational Search: Molecular mechanics force fields can be used to perform a systematic search of the conformational space to identify low-energy structures. This would reveal the preferred orientations of the fluoroalkyl chain relative to the acetic acid moiety.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior in different phases (gas, liquid) or in solution. acs.orguq.edu.au These simulations can reveal the most populated conformational states, the barriers to rotation between them, and how solvent molecules influence the conformational equilibrium. chemrxiv.orgnih.govresearchgate.net A key aspect for carboxylic acids is the potential for dimerization through hydrogen bonding between two molecules, a phenomenon that MD simulations can effectively capture and characterize.

Ligand-Target Binding Predictions (within research context, excluding therapeutic dosing)

In a research context, such as exploring interactions with a specific protein, molecular docking and MD simulations can predict how a ligand like this compound might bind to a biological target. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. researchgate.net Docking algorithms sample a large number of possible conformations and orientations, ranking them using a scoring function to estimate binding affinity. This can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and protein residues.

Binding Free Energy Calculations: Following docking, MD simulations of the ligand-protein complex can be used to refine the binding pose and calculate the binding free energy more accurately using methods like MM/PBSA or free energy perturbation (FEP). These simulations provide a dynamic view of the stability of the complex and the specific interactions that maintain binding. biorxiv.orgnih.gov

Table 2: Illustrative Docking Results for this compound with a Hypothetical Kinase Target This data is for demonstrative purposes only and does not represent actual experimental results.

| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.5 | Lys72, Asp184, Leu135 |

| Interaction Types | Hydrogen Bond, Hydrophobic |

Structure-Activity Relationship (SAR) Explorations (within permitted scope)

Computational methods are vital for exploring Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological or chemical activity. nih.govpulsus.comuni-bonn.de For this compound, a computational SAR study would involve creating a virtual library of related compounds and predicting their activities.

Analog Design: Analogs could be designed by systematically modifying the parent structure, for example, by altering the length of the fluoroalkyl chain, changing the degree or position of fluorination, or replacing the ether linkage.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate chemical structure to activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of analogs, a QSAR model can be built to predict the activity of new, untested compounds. researchgate.net This approach helps prioritize which analogs are most promising for synthesis and testing. nih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by correlating the 3D steric and electrostatic fields of molecules with their activity, providing a more intuitive map of where structural modifications are likely to enhance or diminish activity.

This computational framework provides a comprehensive strategy for characterizing the chemical nature, reactivity, and potential interactions of this compound, guiding further experimental investigation.

Future Research Directions and Emerging Trends for 2,2,3,3 Tetrafluoropropoxy Acetic Acid

Development of More Sustainable and Greener Synthetic Routes

The future synthesis of (2,2,3,3-Tetrafluoropropoxy)acetic acid is expected to move towards more environmentally benign methodologies. benthamdirect.comtandfonline.com Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. tandfonline.com Future research will likely focus on the principles of green chemistry to develop more sustainable and efficient synthetic pathways. benthamdirect.comnumberanalytics.com

Key areas of development include:

Catalytic Processes: The use of catalytic systems, including organocatalysts and photocatalysts, can lead to higher efficiency and selectivity while reducing the need for stoichiometric reagents. benthamdirect.com

Alternative Solvents: Research into the use of greener solvents, such as water or ionic liquids, or even solvent-free conditions, will be crucial to minimize the environmental impact of the synthesis. benthamdirect.com

Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted synthesis could shorten reaction times and reduce energy consumption compared to conventional heating methods. benthamdirect.com

Renewable Feedstocks: Long-term research may explore the possibility of synthesizing fluorinated building blocks from renewable resources, aligning with the broader push for a circular economy in the chemical industry.

A comparison of traditional versus potential green synthetic approaches is highlighted below:

| Feature | Traditional Synthesis | Future Green Synthesis |

| Reagents | Often stoichiometric and potentially hazardous | Catalytic and less toxic |

| Solvents | Volatile organic compounds | Water, ionic liquids, or solvent-free |

| Energy | Conventional heating | Microwaves, photochemistry |

| Waste | Higher waste generation | Minimized waste (high atom economy) |

Exploration of Novel Derivatization Strategies for Advanced Materials and Biological Probes

The presence of both a hydrophobic fluorinated tail and a hydrophilic carboxylic acid head group makes this compound an attractive building block for new materials and biological tools. The unique properties conferred by fluorine, such as increased thermal stability, chemical resistance, and altered electronic characteristics, are highly desirable. nih.gov

Future research is anticipated in the following areas:

Advanced Polymers and Coatings: Derivatization of the carboxylic acid group can lead to the formation of novel fluorinated polymers and coatings with enhanced hydrophobicity, oleophobicity, and durability. These materials could find applications in self-cleaning surfaces, anti-fouling coatings, and low-friction materials. strath.ac.uk

Biological Probes: The fluorine atoms in the molecule can serve as a powerful tool for in-vivo imaging and diagnostics. The development of derivatives that can be attached to biomolecules will enable the use of ¹⁹F Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) for non-invasive biological studies. wikipedia.org Fluorinated compounds are increasingly being used as probes to study protein structure and function. researchgate.net The incorporation of this moiety could offer new insights into biological processes at the molecular level. researchgate.netnih.gov

Integration with Advanced Analytical Platforms for Ultra-Trace Detection

As the applications of this compound and its derivatives expand, the need for highly sensitive and selective analytical methods for their detection at ultra-trace levels will become critical, particularly for environmental and biological monitoring.

Emerging trends in analytical detection include:

Combustion Ion Chromatography (CIC): This technique is becoming a standard for the analysis of total organic fluorine in various matrices, offering a way to screen for the presence of fluorinated compounds like this compound in environmental samples. teinstruments.com

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The unique NMR signature of the fluorine atoms provides a highly specific method for detection and quantification. nih.gov Advances in NMR technology are enabling the analysis of increasingly complex mixtures at lower concentrations, making it a valuable tool for tracking these compounds in biological systems and environmental media. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): The development of advanced LC-MS methods will allow for the direct detection and quantification of this compound and its metabolites or degradation products at very low levels. rsc.org

| Analytical Technique | Principle | Application for this compound |

| Combustion Ion Chromatography (CIC) | Combustion of the sample to convert organic fluorine to hydrogen fluoride (B91410), followed by ion chromatography. | Screening for total organic fluorine in environmental samples. teinstruments.com |

| ¹⁹F NMR Spectroscopy | Detection of the ¹⁹F nucleus, which is highly sensitive to its chemical environment. | Specific detection and quantification in complex matrices. nih.govacs.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of the compound by liquid chromatography followed by mass-based detection. | Trace-level quantification in biological and environmental samples. rsc.org |

Computational Design of Functionalized Analogues with Tailored Reactivity

Computational chemistry is set to play a pivotal role in accelerating the discovery and optimization of derivatives of this compound. By using computational models, researchers can predict the properties and reactivity of new molecules before they are synthesized in the lab, saving time and resources. nih.govacs.org

Future computational studies will likely focus on:

Predicting Physicochemical Properties: Quantum chemical calculations can be used to predict key properties such as acidity (pKa), lipophilicity, and thermal stability of novel analogues. nih.govacs.org

Designing for Specific Applications: Molecular modeling can be employed to design derivatives with tailored properties for specific applications, such as enhanced binding to a biological target or improved performance as a material component. nih.gov

Reaction Pathway Elucidation: Computational tools can help in understanding reaction mechanisms and identifying optimal conditions for the synthesis and derivatization of this compound. hokudai.ac.jp

Role in Emerging Fields such as Supramolecular Chemistry and Nanotechnology

The amphiphilic nature of this compound makes it a promising candidate for applications in supramolecular chemistry and nanotechnology. nih.gov The self-assembly of fluorinated molecules can lead to the formation of unique and highly ordered structures. researchgate.net

Potential future research directions include:

Supramolecular Assemblies: The study of the self-assembly of this compound and its derivatives in various solvents could lead to the creation of novel micelles, vesicles, and other nanostructures. nih.govresearchgate.net These assemblies could be used for drug delivery, encapsulation, and as templates for the synthesis of new materials. researchgate.net

Nanoparticle Functionalization: The carboxylic acid group provides a convenient anchor for attaching the molecule to the surface of nanoparticles, thereby modifying their surface properties. nih.gov Fluorinated coatings on nanoparticles can enhance their stability and create opportunities for their use in advanced imaging and therapeutic applications. nih.gov The unique properties of fluorinated compounds are being explored for their potential in creating novel nanomaterials for a variety of applications. nih.gov

Q & A

Basic Research Questions